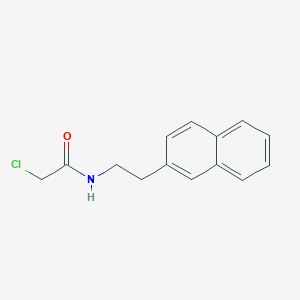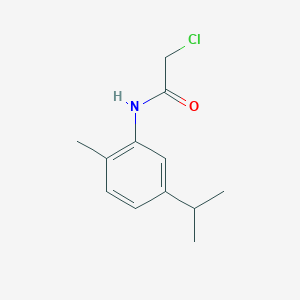![molecular formula C19H19NO3 B7590887 (2R)-1-[2-(4-phenylphenyl)acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B7590887.png)
(2R)-1-[2-(4-phenylphenyl)acetyl]pyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-1-[2-(4-phenylphenyl)acetyl]pyrrolidine-2-carboxylic acid, also known as PPA, is a chiral amino acid derivative. It is a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the degradation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-IV leads to increased levels of GLP-1 and GIP, which in turn stimulate insulin secretion and reduce blood glucose levels. PPA has been extensively studied for its potential use in the treatment of type 2 diabetes.
Mecanismo De Acción
(2R)-1-[2-(4-phenylphenyl)acetyl]pyrrolidine-2-carboxylic acid exerts its effects by inhibiting DPP-IV, an enzyme that degrades GLP-1 and GIP. GLP-1 and GIP are incretin hormones that stimulate insulin secretion and reduce blood glucose levels. Inhibition of DPP-IV leads to increased levels of GLP-1 and GIP, which in turn stimulate insulin secretion and reduce blood glucose levels.
Biochemical and Physiological Effects:
(2R)-1-[2-(4-phenylphenyl)acetyl]pyrrolidine-2-carboxylic acid has been shown to improve glycemic control and reduce HbA1c levels in patients with type 2 diabetes. (2R)-1-[2-(4-phenylphenyl)acetyl]pyrrolidine-2-carboxylic acid also improves beta cell function and increases insulin sensitivity. In addition, (2R)-1-[2-(4-phenylphenyl)acetyl]pyrrolidine-2-carboxylic acid has been shown to reduce body weight and improve lipid metabolism in animal models of obesity and non-alcoholic fatty liver disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2R)-1-[2-(4-phenylphenyl)acetyl]pyrrolidine-2-carboxylic acid is a potent inhibitor of DPP-IV and has been extensively studied for its potential use in the treatment of type 2 diabetes and other metabolic disorders. However, (2R)-1-[2-(4-phenylphenyl)acetyl]pyrrolidine-2-carboxylic acid has some limitations in lab experiments. For example, (2R)-1-[2-(4-phenylphenyl)acetyl]pyrrolidine-2-carboxylic acid has a short half-life and requires frequent dosing. In addition, (2R)-1-[2-(4-phenylphenyl)acetyl]pyrrolidine-2-carboxylic acid is not selective for DPP-IV and can inhibit other peptidases, which may lead to off-target effects.
Direcciones Futuras
There are several future directions for research on (2R)-1-[2-(4-phenylphenyl)acetyl]pyrrolidine-2-carboxylic acid. One area of interest is the development of more potent and selective DPP-IV inhibitors. Another area of interest is the investigation of the long-term effects of (2R)-1-[2-(4-phenylphenyl)acetyl]pyrrolidine-2-carboxylic acid on glycemic control, beta cell function, and insulin sensitivity. In addition, further research is needed to determine the safety and efficacy of (2R)-1-[2-(4-phenylphenyl)acetyl]pyrrolidine-2-carboxylic acid in different patient populations, such as those with renal impairment or cardiovascular disease. Finally, (2R)-1-[2-(4-phenylphenyl)acetyl]pyrrolidine-2-carboxylic acid may have potential applications in other areas of medicine, such as cancer therapy and neurodegenerative diseases.
Métodos De Síntesis
(2R)-1-[2-(4-phenylphenyl)acetyl]pyrrolidine-2-carboxylic acid can be synthesized using a variety of methods, including asymmetric synthesis, resolution of racemic mixtures, and chiral pool synthesis. One commonly used method involves the reaction of (R)-phenylglycine with (S)-4-benzoyl-2-oxazolidinone, followed by reduction and deprotection to yield (2R)-1-[2-(4-phenylphenyl)acetyl]pyrrolidine-2-carboxylic acid.
Aplicaciones Científicas De Investigación
(2R)-1-[2-(4-phenylphenyl)acetyl]pyrrolidine-2-carboxylic acid has been extensively studied for its potential use in the treatment of type 2 diabetes. Clinical trials have shown that (2R)-1-[2-(4-phenylphenyl)acetyl]pyrrolidine-2-carboxylic acid significantly improves glycemic control and reduces HbA1c levels in patients with type 2 diabetes. (2R)-1-[2-(4-phenylphenyl)acetyl]pyrrolidine-2-carboxylic acid has also been shown to improve beta cell function and increase insulin sensitivity. In addition, (2R)-1-[2-(4-phenylphenyl)acetyl]pyrrolidine-2-carboxylic acid has been studied for its potential use in the treatment of other metabolic disorders, such as obesity and non-alcoholic fatty liver disease.
Propiedades
IUPAC Name |
(2R)-1-[2-(4-phenylphenyl)acetyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c21-18(20-12-4-7-17(20)19(22)23)13-14-8-10-16(11-9-14)15-5-2-1-3-6-15/h1-3,5-6,8-11,17H,4,7,12-13H2,(H,22,23)/t17-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQBHJKVANQDPG-QGZVFWFLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)C(=O)CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-1-[2-(4-phenylphenyl)acetyl]pyrrolidine-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-N-[(E)-naphthalen-1-ylmethylideneamino]benzenesulfonamide](/img/structure/B7590804.png)
![4-[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl]benzoic acid](/img/structure/B7590817.png)

![1-(4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-5-yl)propan-1-one](/img/structure/B7590831.png)

![N-cyclopropyl-2-[2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetamide](/img/structure/B7590841.png)
![2-[[5-(4-methoxyphenyl)-4-(2-methylpropyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-phenylethyl)acetamide](/img/structure/B7590853.png)

![[4-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl]methanol](/img/structure/B7590871.png)

![(2R)-3-hydroxy-2-[(2-methoxyphenyl)sulfonylamino]propanoic acid](/img/structure/B7590883.png)

![N-[5-[4-(4-methoxyphenyl)piperidine-1-carbonyl]-2-methylphenyl]benzamide](/img/structure/B7590894.png)
![3-(1H-indol-3-yl)-2-[4-(1H-indol-3-yl)butanoylamino]propanoic acid](/img/structure/B7590896.png)